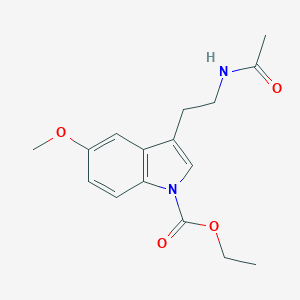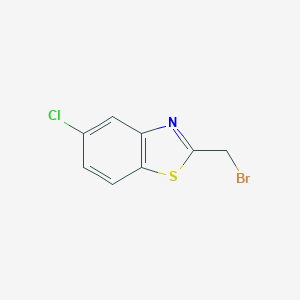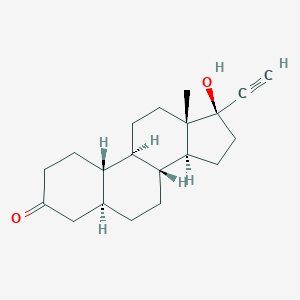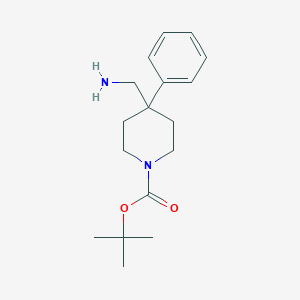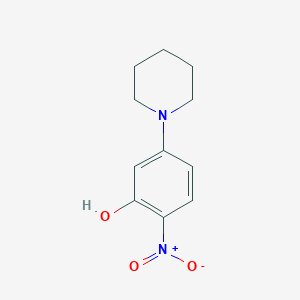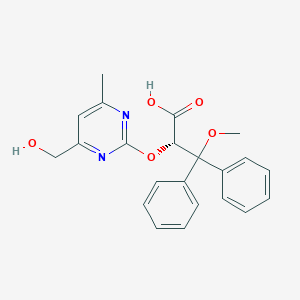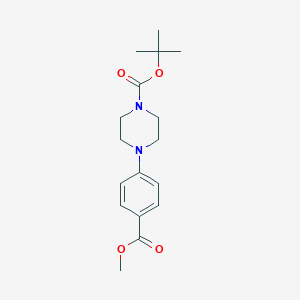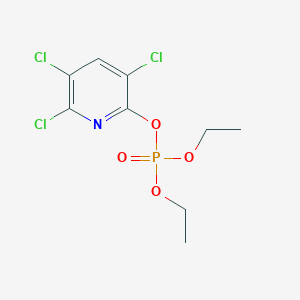
Chlorpyrifos oxon
Übersicht
Beschreibung
Chlorpyrifosoxon: ist eine potente Organophosphatverbindung und ein aktiver Metabolit von Chlorpyrifos. Es ist bekannt für seine Fähigkeit, Acetylcholinesterase zu hemmen, ein Enzym, das für die Nervenfunktion entscheidend ist. Diese Hemmung führt zur Anhäufung von Acetylcholin, was zu einer kontinuierlichen Nervensignalübertragung führt, die für Insekten und andere Organismen toxisch sein kann .
Wirkmechanismus
Target of Action
Chlorpyrifos oxon (CPF-oxon) primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the regulation of neurotransmission in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, CPF-oxon leads to an accumulation of acetylcholine, causing prolonged nerve transmission .
Mode of Action
CPF-oxon inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing neurotoxic symptoms and potentially death at high doses . CPF-oxon is the primary neurotoxic agent, more potent than its parent compound, chlorpyrifos .
Pharmacokinetics
Studies on chlorpyrifos, the parent compound, suggest that it is metabolized via the cytochrome p450 system to cpf-oxon and then to 3,5,6-trichloro-2-pyridinol (tcp) in the liver
Result of Action
CPF-oxon’s inhibition of AChE leads to neurotoxic effects, including neurodevelopmental problems and changes in neuronal functioning . It has been demonstrated that CPF and CPF-oxon are dopaminergic neurotoxicants, suggesting irreversible dopaminergic neurotoxicity . CPF-oxon also affects estrogen receptor, pregnane X receptor, and peroxisome proliferator-activated receptor gamma pathways .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of CPF-oxon. Prophylactic applications of CPF affect soil fertility and modify soil microbial community structure . Bioremediation through microbial metabolism is an eco-friendly process for CPF removal from the environment . CPF-oxon’s toxicity can also be influenced by environmental factors such as its presence in the rhizosphere .
Biochemische Analyse
Biochemical Properties
Chlorpyrifos Oxon is known to inhibit acetylcholinesterase activity . This interaction with the enzyme acetylcholinesterase is a key aspect of its biochemical role .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory effect on acetylcholinesterase, an enzyme crucial for nerve function . This inhibition can disrupt normal cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with acetylcholinesterase, leading to the inhibition of this enzyme . This can result in changes in gene expression and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It undergoes hydrolysis, resulting in the formation of diethylphosphate and 3,5,6-trichloro-2-pyridinol . These degradation products have been monitored using high-performance liquid chromatography methods with tandem mass spectrometry detection .
Metabolic Pathways
This compound is involved in metabolic pathways where it is hydrolyzed to form diethylphosphate and 3,5,6-trichloro-2-pyridinol . The exact enzymes or cofactors it interacts with in these pathways are not specified in the available literature .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chlorpyrifosoxon wird typischerweise durch Oxidation von Chlorpyrifos synthetisiert. Der Prozess beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Natriumhypochlorit unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan in einem Temperaturbereich von 0-25 °C durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Chlorpyrifosoxon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Chromatographie zum Einsatz kommen, um die Entfernung von Verunreinigungen zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Chlorpyrifosoxon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Chlorpyrifos in Chlorpyrifosoxon.
Hydrolyse: Abbau von Chlorpyrifosoxon in Gegenwart von Wasser, was zur Bildung von 3,5,6-Trichlor-2-pyridinol und Diethylphosphat führt.
Substitution: Reaktion mit Nucleophilen, wie z. B. Hydroxidionen, die zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Natriumhypochlorit.
Lösungsmittel: Dichlormethan, Wasser.
Bedingungen: Temperaturbereich von 0-25 °C, neutraler bis leicht basischer pH-Wert.
Hauptprodukte:
3,5,6-Trichlor-2-pyridinol: Ein Hauptprodukt der Hydrolyse.
Diethylphosphat: Ein weiteres Produkt der Hydrolyse.
Wissenschaftliche Forschungsanwendungen
Chemie: Chlorpyrifosoxon wird als Modellverbindung verwendet, um die Mechanismen der Organophosphattoxizität und die Entwicklung von Antidoten zu untersuchen. Es wird auch bei der Synthese anderer Organophosphatderivate eingesetzt .
Biologie: In der biologischen Forschung wird Chlorpyrifosoxon verwendet, um die Auswirkungen der Acetylcholinesterasehemmung auf die Nervenfunktion und -entwicklung zu untersuchen. Es dient als Werkzeug, um die biochemischen Pfade zu untersuchen, die an der Neurotoxizität beteiligt sind .
Medizin: Chlorpyrifosoxon wird in der medizinischen Forschung zur Entwicklung von Behandlungen für Organophosphatvergiftungen eingesetzt. Es hilft beim Verständnis der Pharmakokinetik und Pharmakodynamik von Antidoten wie Atropin und Pralidoxim .
Industrie: In der Industrie wird Chlorpyrifosoxon zur Formulierung von Pestiziden und Insektiziden verwendet. Seine potenten Acetylcholinesterase-hemmenden Eigenschaften machen es wirksam gegen eine Vielzahl von Schädlingen .
Wirkmechanismus
Chlorpyrifosoxon entfaltet seine Wirkung, indem es Acetylcholinesterase hemmt, ein Enzym, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Die Hemmung erfolgt durch die Phosphorylierung der Serinhydroxylgruppe im aktiven Zentrum des Enzyms. Dies führt zur Anhäufung von Acetylcholin, was zu einer kontinuierlichen Stimulation von Neuronen führt, die zu Neurotoxizität führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Parathion: Ein weiteres Organophosphatpestizid mit ähnlichen Acetylcholinesterase-hemmenden Eigenschaften.
Malathion: Ein weniger toxisches Organophosphat, das sowohl im landwirtschaftlichen als auch im häuslichen Schädlingsbekämpfung eingesetzt wird.
Diazinon: Ein Organophosphatinsektizid, das in der Landwirtschaft und im Gartenbau verwendet wird.
Einzigartigkeit: Chlorpyrifosoxon ist einzigartig aufgrund seiner hohen Potenz als Acetylcholinesterasehemmer und seiner Fähigkeit, Quervernetzungen zwischen Tubulinuntereinheiten zu induzieren und so die Mikrotubulifunktion zu stören. Dieser duale Wirkmechanismus macht es zu einer wertvollen Verbindung für die Untersuchung von Neurotoxizität und Zytoskelettdynamik .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMOUPHCTWPNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038666 | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5598-15-2 | |
| Record name | Chlorpyrifos oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropyrifos oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPYRIFOS OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].
ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:
A: this compound itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].
ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of this compound.
A: As mentioned earlier, this compound is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].
ANone: The provided research focuses on the toxicological and biochemical aspects of this compound. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.
ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:
- Absorption: Chlorpyrifos, the precursor to this compound, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].
- Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].
- Metabolism: Chlorpyrifos is metabolized to the more potent this compound by cytochrome P450 enzymes [, , , ].
- Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].
- Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].
A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester this compound, thereby reducing its interaction with AChE and conferring resistance [].
A: this compound is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to this compound during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].
ANone: The provided research does not focus on drug delivery or targeting strategies for this compound, as it is a toxic insecticide rather than a therapeutic agent.
A: One of the primary biomarkers of this compound exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].
ANone: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].
- High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify this compound and its metabolites [, , , ].
- Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify this compound adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].
A: this compound, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].
A: Yes, research on this compound exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of this compound with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


